Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5
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Overview
Description
Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is a synthetic compound that belongs to the class of anabolic-androgenic steroids. It is structurally related to trenbolone, a well-known anabolic steroid. This compound is characterized by the presence of an oxime group at the 17th position, which is deuterated (d5), and an allyl group at the 17|A position. The compound is known for its potent anabolic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trienone core: This involves the cyclization of a suitable precursor to form the trienone structure.
Introduction of the allyl group: The allyl group is introduced at the 17|A position through an allylation reaction.
Formation of the oxime group: The oxime group is formed by reacting the ketone at the 17th position with hydroxylamine in the presence of a suitable base.
Deuteration: The final step involves the deuteration of the oxime group to obtain the d5-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the ketone or to an amine.
Substitution: The allyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is used in various scientific research applications, including:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigating the effects of anabolic steroids on cellular processes and gene expression.
Medicine: Researching potential therapeutic applications, such as muscle wasting diseases and hormone replacement therapy.
Industry: Used in the development of new anabolic agents and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The compound also interacts with other molecular targets and pathways, including:
Estrogen receptors: Modulating estrogenic activity.
Protein synthesis pathways: Enhancing protein synthesis in muscle cells.
Metabolic pathways: Influencing lipid and carbohydrate metabolism.
Comparison with Similar Compounds
Estra-4,9,11-trien-3-one, 17|A-allyl-17-hydroxy-, oxime-d5 is unique due to its specific structural modifications, which confer distinct properties compared to similar compounds. Some similar compounds include:
Trenbolone: A potent anabolic steroid with similar core structure but lacking the oxime and allyl groups.
Trendione: An androgen prohormone and metabolite of trenbolone, with a similar trienone core but different functional groups.
Dienedione: Another synthetic anabolic steroid with a similar trienone structure but different substituents.
The unique modifications in this compound result in distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(3E,8S,13S,14S,17R)-3-hydroxyimino-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H27NO2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22-24)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23-24H,1,4-7,9-10,12H2,2H3/b22-15+/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |
InChI Key |
NHPGNMPIYKRCJO-NENHSLSHSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CC/C(=N\O)/C=C4CC[C@@H]23)C)O)[2H] |
Canonical SMILES |
CC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(CC=C)O |
Origin of Product |
United States |
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